4-[4-(Ethoxycarbonyl)-3-fluorophenyl]picolinic acid
Description
4-[4-(Ethoxycarbonyl)-3-fluorophenyl]picolinic acid is a synthetic organic compound characterized by the presence of an ethoxycarbonyl group, a fluorine atom, and a picolinic acid moiety
Properties
IUPAC Name |
4-(4-ethoxycarbonyl-3-fluorophenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO4/c1-2-21-15(20)11-4-3-9(7-12(11)16)10-5-6-17-13(8-10)14(18)19/h3-8H,2H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWPNPKLFMNLCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C2=CC(=NC=C2)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]picolinic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-(Ethoxycarbonyl)-3-fluorophenylboronic acid, which is then subjected to a Suzuki coupling reaction with 4-bromopicolinic acid. The reaction conditions often include the use of a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate in a solvent such as dimethylformamide (DMF) or toluene. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures (80-100°C) to facilitate the coupling process .
Industrial Production Methods
In an industrial setting, the production of 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]picolinic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Ethoxycarbonyl)-3-fluorophenyl]picolinic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Esterification and Hydrolysis: The ethoxycarbonyl group can participate in esterification reactions or be hydrolyzed to form the corresponding carboxylic acid.
Coupling Reactions: The picolinic acid moiety can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydride) can facilitate substitution.
Esterification: Alcohols in the presence of acid catalysts (e.g., sulfuric acid) can form esters.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) can hydrolyze the ester group.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Hydrolysis Products: The primary product is the corresponding carboxylic acid.
Scientific Research Applications
4-[4-(Ethoxycarbonyl)-3-fluorophenyl]picolinic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]picolinic acid depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The ethoxycarbonyl and fluorine groups can enhance the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(Ethoxycarbonyl)phenylboronic Acid
- 3-(Ethoxycarbonyl)-4-fluorophenylboronic Acid
Uniqueness
4-[4-(Ethoxycarbonyl)-3-fluorophenyl]picolinic acid is unique due to the presence of both the picolinic acid moiety and the ethoxycarbonyl-fluorophenyl group. This combination imparts distinct chemical properties, such as enhanced binding affinity and specificity, making it valuable for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
